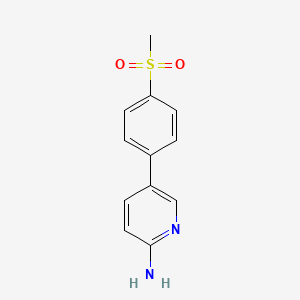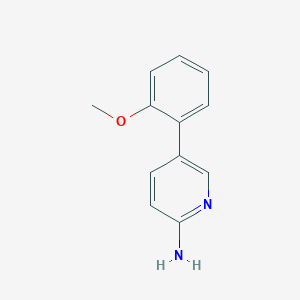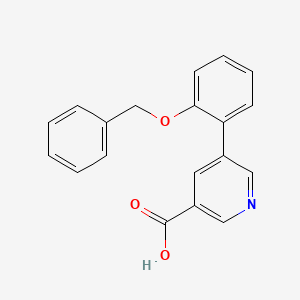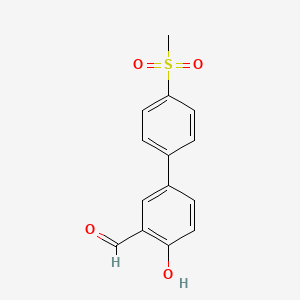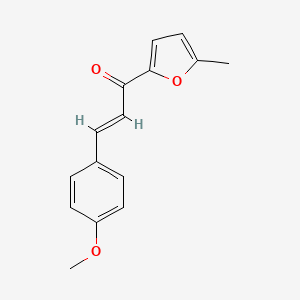
(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (also known as 4-methoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one) is a compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 230.27 g/mol. This compound has been widely studied due to its potential applications in various fields, such as medicinal chemistry, materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound may interact with various biological targets, such as enzymes and receptors, to exert its effects. In particular, this compound has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have potential anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, easy availability and good solubility in a variety of organic solvents. In addition, this compound is relatively stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments is limited by its low reactivity and lack of selectivity.
Future Directions
The potential applications of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one are vast and varied. In the future, this compound could be used in the development of new therapeutic agents, polymeric materials and nanomaterials. In addition, further research could be conducted to explore the compound’s potential anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. Finally, this compound could be used in the development of new drug delivery systems and diagnostic tools.
Synthesis Methods
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be achieved through several methods. The most common method is the reaction between 4-methoxyphenylmagnesium bromide and 5-methylfuran-2-carbaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through a Wittig-like reaction, followed by an intramolecular aldol condensation to form the desired product.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been used as an intermediate for the synthesis of a variety of biologically active compounds, such as antifungal agents and anti-cancer drugs. In materials science, this compound has been used for the synthesis of polymeric materials with potential applications in drug delivery and nanotechnology.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-3-10-15(18-11)14(16)9-6-12-4-7-13(17-2)8-5-12/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQQTYRDPCJGU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

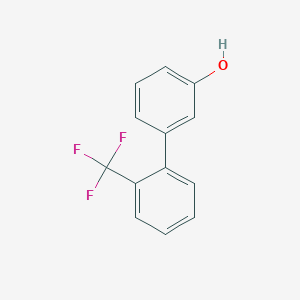

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
